molecular formula C50H66I2N12O10S2 B1665579 AP102 CAS No. 846569-60-6

AP102

Cat. No.: B1665579
CAS No.: 846569-60-6
M. Wt: 1313.1 g/mol
InChI Key: ISZMJWBQCGWNNM-DQIXCUPKSA-N
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Description

AP-102 is a dual somatostatin receptor subtype 2 and subtype 5-specific somatostatin analog. It is a disulfide-bridged octapeptide containing synthetic iodinated amino acids. AP-102 binds with subnanomolar affinity to somatostatin receptor subtype 2 and somatostatin receptor subtype 5, making it a potent compound for research in acromegaly and neuroendocrine tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

AP-102 is synthesized through a series of peptide coupling reactions. The process involves the incorporation of synthetic iodinated amino acids into the peptide chain. The disulfide bridge is formed between cysteine residues to stabilize the octapeptide structure. The reaction conditions typically involve the use of peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of AP-102 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography. The final product is lyophilized to obtain a stable powder form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

AP-102 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AP-102 has a wide range of scientific research applications:

Mechanism of Action

AP-102 exerts its effects by binding to somatostatin receptor subtype 2 and subtype 5 with high affinity. This binding inhibits the release of growth hormone and prolactin from anterior pituitary cells. The molecular targets include the somatostatin receptors, and the pathways involved are related to the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AP-102

AP-102 is unique due to its dual specificity for somatostatin receptor subtype 2 and subtype 5, which allows for more targeted therapeutic effects. Its synthetic iodinated amino acids and disulfide-bridged structure provide enhanced stability and binding affinity compared to other analogs .

Properties

CAS No.

846569-60-6

Molecular Formula

C50H66I2N12O10S2

Molecular Weight

1313.1 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1

InChI Key

ISZMJWBQCGWNNM-DQIXCUPKSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2
(4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
AP-102
AP102
H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2
L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide

Origin of Product

United States

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